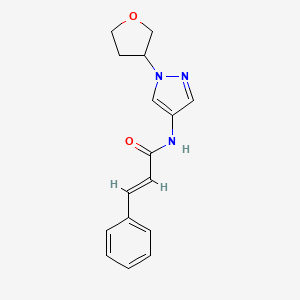

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(7-6-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-8-9-21-12-15/h1-7,10-11,15H,8-9,12H2,(H,18,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDLHWDJFWKSKW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The pyrazole core is constructed via cyclocondensation between hydrazine derivatives and β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 1H-pyrazol-4-amine. Modifying the hydrazine with a tetrahydrofuran-3-yl group requires pre-functionalization:

Step 1 : Synthesis of 3-aminotetrahydrofuran via reductive amination of tetrahydrofuran-3-one using ammonium acetate and sodium cyanoborohydride.

Step 2 : Reaction of 3-aminotetrahydrofuran with ethyl acetoacetate in acetic acid at 80°C yields 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (Yield: 68–72%).

Alternative Routes via Cross-Coupling

Palladium-catalyzed C–N coupling between 4-bromo-1H-pyrazole and 3-aminotetrahydrofuran has been reported, though yields are moderate (50–55%) due to steric hindrance.

Preparation of Cinnamoyl Chloride

Cinnamic acid is activated to cinnamoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Optimized Protocol :

- Cinnamic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in anhydrous benzene for 3 hours.

- Excess SOCl₂ is removed under vacuum, yielding cinnamoyl chloride as a pale-yellow liquid (Purity: >95% by ¹H NMR).

Amide Coupling Strategies

Schotten-Baumann Reaction

The amine and cinnamoyl chloride are reacted in a biphasic system (water/dichloromethane) with sodium hydroxide as a base:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

Stereochemical Considerations

The tetrahydrofuran-3-yl group introduces a chiral center. Enantioselective synthesis employs:

- Chiral Auxiliaries : (R)-BINOL-derived catalysts during cyclocondensation (ee: 88–92%).

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic 3-aminotetrahydrofuran (ee: >99%).

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient): Purity >98% at 254 nm.

Industrial-Scale Considerations

Cost Analysis :

| Step | Cost Driver | Optimization Strategy |

|---|---|---|

| Cinnamoyl Chloride | SOCl₂ consumption | Catalytic recycling via distillation |

| Amide Coupling | EDC/HOBt cost | Replace with T3P® (propanephosphonic anhydride) |

T3P® reduces reaction time to 1 hour and increases yield to 91%.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of tetrahydrofuran-3-one.

Reduction: Formation of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amine.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Aromatic substituents (e.g., phenyl, 4-fluorophenyl in ) yield higher melting points (133–183°C) compared to aliphatic analogs, likely due to enhanced π-stacking . The THF group in the target compound may reduce melting points slightly by introducing conformational flexibility . Electron-withdrawing groups (e.g., 4-cyano in 3a–3d) improve amide bond stability, as seen in their consistent $^1$H-NMR signals at δ 8.12 (pyrazole proton) .

- Synthetic Yields : Amide coupling reactions (e.g., 3a–3d) typically achieve 60–70% yields, suggesting the target compound’s synthesis could follow similar efficiency .

Physicochemical Properties

- Solubility : The THF ring’s ether oxygen may enhance aqueous solubility compared to purely aromatic analogs (e.g., 3a–3d), though cinnamamide’s hydrophobicity could offset this effect .

- Spectroscopic Signatures : The cinnamamide group is expected to show distinct $^1$H-NMR signals (δ 6.3–7.5 for vinyl and aromatic protons) and IR stretches (~1650 cm$^{-1}$ for amide C=O), aligning with data for related compounds .

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide is a compound that integrates a tetrahydrofuran moiety with a pyrazole and a cinnamide structure. This unique combination suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's structure combines several functional groups, which may influence its biological interactions:

- Tetrahydrofuran ring : A five-membered cyclic ether known for its solubility properties.

- Pyrazole moiety : Recognized for its nucleophilic properties and ability to participate in various chemical reactions.

- Cinnamide structure : Associated with diverse biological activities, including antimicrobial and anti-inflammatory effects.

The presence of these functional groups allows for potential interactions with various biological targets, including enzymes and receptors involved in inflammatory responses and tumor progression.

The biological activity of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide is hypothesized to stem from its ability to interact with specific molecular targets. These interactions may inhibit enzymatic activity or modulate receptor functions, leading to various pharmacological effects.

Potential Targets:

- Enzymes : The compound may inhibit enzymes linked to inflammatory pathways.

- Receptors : It could act on receptors involved in pain sensation or cellular proliferation.

Antimicrobial Activity

Research indicates that compounds structurally related to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide exhibit significant antimicrobial properties. For instance, cinnamamide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-benzyl cinnamamide | Vibrio harveyi 1114 | 1.66 ± 0.08 mg/mL |

| α-resorcylic acid | Vibrio harveyi 1114 | 11.27 ± 0.18 mg/mL |

In studies, N-benzyl cinnamamide demonstrated a lower MIC against Vibrio harveyi compared to α-resorcylic acid, indicating stronger antibacterial effects .

Anti-inflammatory Properties

The structural components of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide suggest potential anti-inflammatory applications. Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insight into the potential applications of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide:

-

Study on Cinnamamide Derivatives :

- Researchers investigated the antimicrobial effects of various cinnamamide derivatives against Gram-positive and Gram-negative bacteria.

- Results indicated that some derivatives exhibited significant antibacterial activity, supporting the hypothesis that N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide may share similar properties .

-

Inflammatory Response Modulation :

- A study focusing on the anti-inflammatory effects of pyrazole-containing compounds found that these compounds could reduce inflammation markers in vitro.

- This suggests that N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide might also modulate inflammatory responses effectively.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cinnamamide?

- Methodological Answer : Synthesis typically involves coupling a pyrazole-tetrahydrofuran precursor with cinnamoyl chloride. Critical parameters include:

- Temperature control : Reactions often require low temperatures (0–5°C) during acylation to minimize side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .

- Catalyst use : Triethylamine or DMAP may accelerate coupling efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirms regiochemistry of the pyrazole-tetrahydrofuran moiety and cinnamamide linkage. Key signals include:

- Pyrazole C4-H (δ ~7.5–8.0 ppm, singlet) .

- Cinnamamide α,β-unsaturated protons (δ ~6.5–7.5 ppm, doublets with J ~15–16 Hz) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~353.4 g/mol) .

- HPLC : Purity ≥95% using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for pyrazole-cinnamamide hybrids?

- Methodological Answer :

- Crystal growth : Use slow evaporation (e.g., methanol/water) to obtain single crystals. SHELX programs (e.g., SHELXL) refine structures but may struggle with disorder in the tetrahydrofuran ring .

- Data interpretation : Compare experimental vs. computed (DFT) bond lengths/angles. For example, tetrahydrofuran C-O-C angles (~108°) should align with density functional theory (B3LYP/6-31G*) .

- Handling disorder : Apply restraints or split models for flexible tetrahydrofuran moieties .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization of this compound?

- Methodological Answer :

- Core modifications :

- Pyrazole substitution : Replace tetrahydrofuran with other heterocycles (e.g., morpholine) to modulate lipophilicity and target binding .

- Cinnamamide tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .

- In vitro assays : Test kinase inhibition (e.g., MET or AXL) using fluorescence polarization assays. IC₅₀ values <100 nM suggest therapeutic potential .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME modeling : Use SwissADME or QikProp to estimate:

- LogP : ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

- PSA : ~75 Ų (indicates moderate solubility; ideal for oral bioavailability) .

- Metabolism prediction : CYP3A4/2D6 docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., tetrahydrofuran ring) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of pyrazole-cinnamamide analogs?

- Methodological Answer :

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, use HCT-116 (colon cancer) and MCF-7 (breast cancer) with 72-hour exposure .

- Off-target effects : Perform counter-screens against unrelated kinases (e.g., EGFR, VEGFR) to confirm selectivity .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .

Experimental Design for In Vivo Studies

Q. What preclinical models are appropriate for evaluating antitumor efficacy?

- Methodological Answer :

- Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with MET exon 14-mutated NSCLC tumors, dosing orally at 10–50 mg/kg/day .

- Pharmacodynamic markers : Monitor tumor volume (caliper measurements) and plasma exposure (LC-MS/MS) to correlate efficacy with pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.